Cyclopropyl(4-fluoro-3-methylphenyl)methanol Cyclopropyl(4-fluoro-3-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1181600-68-9
VCID: VC4764188
InChI: InChI=1S/C11H13FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11,13H,2-3H2,1H3
SMILES: CC1=C(C=CC(=C1)C(C2CC2)O)F
Molecular Formula: C11H13FO
Molecular Weight: 180.222

Cyclopropyl(4-fluoro-3-methylphenyl)methanol

CAS No.: 1181600-68-9

Cat. No.: VC4764188

Molecular Formula: C11H13FO

Molecular Weight: 180.222

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-fluoro-3-methylphenyl)methanol - 1181600-68-9

Specification

CAS No. 1181600-68-9
Molecular Formula C11H13FO
Molecular Weight 180.222
IUPAC Name cyclopropyl-(4-fluoro-3-methylphenyl)methanol
Standard InChI InChI=1S/C11H13FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11,13H,2-3H2,1H3
Standard InChI Key YBUARYQDBOZGOK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(C2CC2)O)F

Introduction

Structural and Molecular Characteristics

The molecular structure of cyclopropyl(4-fluoro-3-methylphenyl)methanol is defined by its bicyclic framework and substituent arrangement. Key features include:

  • Cyclopropane Ring: The strained three-membered cyclopropane ring introduces significant torsional stress, influencing reactivity and conformational stability .

  • Aromatic Substitution: The 4-fluoro-3-methylphenyl group contributes to electronic effects, where the fluorine atom acts as a strong electron-withdrawing group, and the methyl group provides steric bulk .

  • Methanol Functional Group: The hydroxymethyl (-CH₂OH) group at the benzylic position enables hydrogen bonding and participation in redox reactions .

The SMILES notation for this compound is CC1=C(C=CC(=C1)C(C2CC2)O)F, and its InChIKey is YBUARYQDBOZGOK-UHFFFAOYSA-N .

Synthesis and Reactivity

Synthetic Routes

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is typically synthesized via reduction of its ketone precursor, cyclopropyl(4-fluoro-3-methylphenyl)methanone (CAS: 1017193-22-4), using sodium borohydride (NaBH₄) or other reducing agents . For example:

  • Ketone Reduction:

    • Substrate: Cyclopropyl(4-fluoro-3-methylphenyl)methanone.

    • Reagents: NaBH₄ in tetrahydrofuran (THF) or methanol.

    • Conditions: Reflux at 70–90°C for 2–5 hours .

    • Yield: >90% in optimized protocols .

  • Alternative Pathways:

    • Grignard Reaction: Cyclopropane derivatives can be synthesized via nickel-catalyzed reductive coupling or cyclopropanation of vinyl fluorides .

    • Hydroboration-Oxidation: Applied to allylic alcohols for stereoselective synthesis .

Reactivity

The compound’s reactivity is dominated by:

  • Hydroxymethyl Group: Participates in esterification, oxidation (to the ketone), and nucleophilic substitution .

  • Cyclopropane Ring: Susceptible to ring-opening reactions under acidic or oxidative conditions, forming dienes or carbonyl compounds .

  • Fluorine Substituent: Enhances metabolic stability in medicinal applications .

Physicochemical Properties

PropertyValueSource
Molecular Weight180.22 g/mol
Boiling Point267.9 ± 25.0 °C (predicted)
Density1.199 ± 0.06 g/cm³
pKa14.23 ± 0.20 (predicted)
LogP (Partition Coeff.)2.15 (estimated)

The compound is a colorless to pale-yellow solid at room temperature and exhibits moderate solubility in polar solvents like methanol and acetonitrile .

Applications in Pharmaceutical Research

Serotonin Receptor Modulation

Fluorinated cyclopropane derivatives, including this compound, are explored as 5-HT₂C receptor agonists due to their ability to cross the blood-brain barrier and modulate neurotransmitter activity . For example:

  • Structural Analogs: Derivatives with similar frameworks show EC₅₀ values of 230 nM at 5-HT₂C receptors, though selectivity over 5-HT₂A/2B remains a challenge .

  • Metabolic Stability: The fluorine atom reduces oxidative metabolism, enhancing half-life in vivo .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
Cyclopropyl(4-fluoro-3-methylphenyl)methanoneKetone instead of alcohol groupIntermediate in synthesis
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanolQuinoline backboneAnticancer research
Cyclopropyl(3,4-dimethylphenyl)methanolAdditional methyl groupMaterial science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator